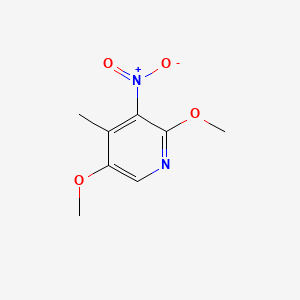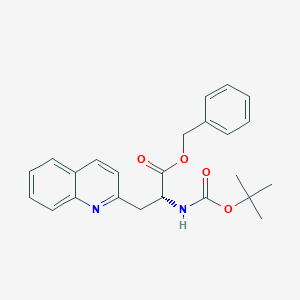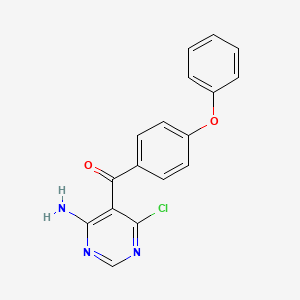![molecular formula C22H16N4O B13923773 3-(6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline CAS No. 1062368-50-6](/img/structure/B13923773.png)
3-(6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline is a complex heterocyclic compound that combines the structural features of quinoline and pyrazolo[1,5-a]pyrimidine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline typically involves multi-step procedures. One common method includes the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles. This reaction is often carried out under reflux conditions in the presence of a suitable catalyst, such as potassium hydrogen sulfate (KHSO₄), in an aqueous medium . Another approach involves the Suzuki coupling reaction followed by deprotection steps .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yields and purity. Techniques such as microwave-assisted synthesis and palladium-catalyzed reactions are often employed to enhance efficiency and reduce reaction times .
化学反应分析
Types of Reactions
3-[6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
科学研究应用
3-[6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-[6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit specific protein kinases, thereby affecting cell signaling pathways involved in cancer cell proliferation . Additionally, it can modulate intracellular pH levels through the HIF-1α/MCT-4 signaling pathway, impacting tumor cell migration .
相似化合物的比较
Similar Compounds
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
- 6-(4-Methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine
Uniqueness
3-[6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline stands out due to its unique combination of quinoline and pyrazolo[1,5-a]pyrimidine moieties, which confer distinct chemical and biological properties. Its ability to act as a fluorescent probe and its potential therapeutic applications make it a valuable compound for further research and development .
属性
CAS 编号 |
1062368-50-6 |
|---|---|
分子式 |
C22H16N4O |
分子量 |
352.4 g/mol |
IUPAC 名称 |
3-[6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline |
InChI |
InChI=1S/C22H16N4O/c1-27-19-8-6-15(7-9-19)18-12-24-22-20(13-25-26(22)14-18)17-10-16-4-2-3-5-21(16)23-11-17/h2-14H,1H3 |
InChI 键 |
MVZHDNZYAXHSMJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=CN3C(=C(C=N3)C4=CC5=CC=CC=C5N=C4)N=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


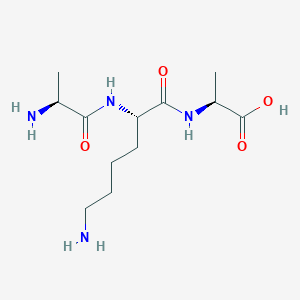
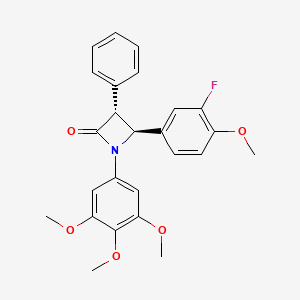
![2,7-Diazaspiro[4.5]decane-7-carboxylic acid, 2-ethyl-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B13923707.png)


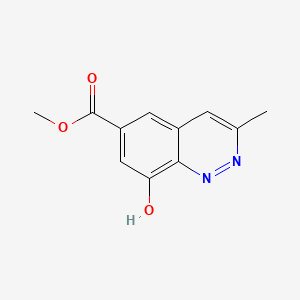
![6-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13923734.png)

![N-{3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}-4-methylbenzenesulfonamide](/img/structure/B13923754.png)
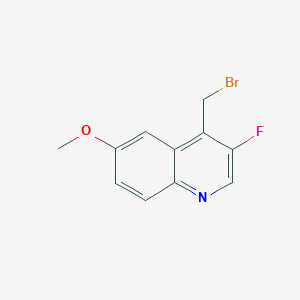
![1-Benzyl-2-[difluoro(phenoxy)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B13923768.png)
